N,N-diethylazetidin-3-amine dihydrochloride

Description

Molecular Architecture

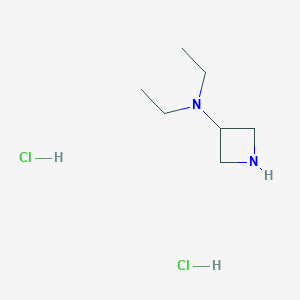

The molecular formula of N,N-diethylazetidin-3-amine dihydrochloride is C₇H₁₈Cl₂N₂ , with a molecular weight of 201.14 g/mol . The structure comprises an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) substituted at the 3-position by a diethylamino group (-N(C₂H₅)₂). The hydrochloride counterions protonate the tertiary amine, forming a zwitterionic structure (Figure 1).

Key structural features :

- Azetidine ring geometry : The four-membered ring adopts a puckered conformation to alleviate angle strain, with a dihedral angle of approximately 37° between non-adjacent atoms, consistent with azetidine derivatives .

- Diethylamino substituent : The -N(C₂H₅)₂ group adopts a staggered conformation relative to the azetidine ring, minimizing steric hindrance.

- Chloride ion coordination : Each hydrochloride ion forms hydrogen bonds with the protonated nitrogen (N-H···Cl), stabilizing the crystal lattice .

SMILES representation :CCN(CC)C1CNC1.Cl.Cl

Stereochemical considerations :

- The compound lacks chiral centers due to the symmetric substitution pattern at the 3-position.

- Ring puckering introduces conformational isomerism, but rapid interconversion at room temperature prevents isolation of distinct stereoisomers .

Properties

IUPAC Name |

N,N-diethylazetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-9(4-2)7-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKVHMVVZYZMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50598700 | |

| Record name | N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55438-75-0 | |

| Record name | N,N-Diethylazetidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50598700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation and Salt Formation

The diethylation of azetidin-3-amine can be achieved by alkylation reactions using diethylating agents such as diethyl sulfate or ethyl halides under controlled conditions. The free base is then treated with hydrochloric acid to form the dihydrochloride salt, which precipitates out due to its low solubility in organic solvents.

Reaction Conditions and Optimization

- Temperature and Pressure: Typical reactions involving amine alkylation and ring closure are conducted at elevated temperatures (100–200 °C) and pressures (up to 1.6 MPa) in sealed reactors (autoclaves) to promote cyclization and substitution reactions efficiently.

- Molar Ratios: The molar ratio of diethylamine to haloalkyl amine is critical, often maintained between 1:1 to 8:1 to optimize yield and minimize side reactions.

- pH Control: Post-reaction basification to pH ≥ 13 facilitates separation of the organic phase containing the desired amine.

- Purification: Distillation and crystallization are commonly employed to purify intermediates and final products.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Notes |

|---|---|---|---|---|---|

| Diethylation of ethylenediamine | Diethylamine + 2-chloroethylamine HCl + NaOMe | 100–200 | 0.52–1.60 | 3–8 | Molar ratio diethylamine:chloroethylamine 1–8:1 |

| Basification | NaOH or equivalent base | Ambient | Atmospheric | 0.5–1 | Adjust pH ≥ 13 for phase separation |

| Cyclization to azetidine ring | Intramolecular nucleophilic substitution | Elevated (varies) | Sealed reactor | Several hours | Conditions depend on precursor and catalyst |

| Salt formation | HCl treatment | Ambient | Atmospheric | 1–2 | Formation of dihydrochloride salt |

Research Findings and Industrial Considerations

- The use of methanol as a solvent and sodium methylate as acid binder enhances reaction efficiency and yield.

- High-pressure autoclave conditions favor cyclization and substitution reactions, reducing reaction time.

- The dihydrochloride salt form is preferred for its stability and ease of isolation.

- Purification by distillation and crystallization ensures high purity suitable for pharmaceutical applications.

- The described methods avoid generation of excessive waste and are scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylazetidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted azetidines

Scientific Research Applications

N,N-diethylazetidin-3-amine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein binding.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethylazetidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N-Dimethylazetidin-3-amine Dihydrochloride (CAS: 124668-49-1)

- Molecular Formula : C₅H₁₄Cl₂N₂

- Molecular Weight : 173.08 g/mol

- Purity : ≥97%

- Structural Differences : Replaces ethyl groups with methyl substituents.

- Physicochemical Properties : Lower molecular weight (173.08 vs. 201.14) improves solubility in polar solvents. The dimethyl variant may exhibit faster diffusion in biological systems due to reduced steric hindrance.

- Applications : Used as a precursor in small-molecule drug synthesis, particularly in neurological targets .

N,N-Diethylazetidin-3-amine Hydrochloride (CAS: 1190322-61-2)

- Molecular Formula : C₇H₁₇ClN₂

- Molecular Weight: 164.68 g/mol (monohydrochloride)

- Key Difference : Contains one chloride ion (hydrochloride salt) vs. two (dihydrochloride).

- Implications: The dihydrochloride form (CAS 149088-16-4) has higher hygroscopicity and may require stricter storage conditions.

N-Ethyl-1-methylazetidin-3-amine Dihydrochloride

N,N-Diethylpiperidin-3-amine Dihydrochloride

- Molecular Formula : C₉H₂₁Cl₂N₂ (reported inconsistently as C₁₀H₂₃Cl₂N in some sources)

- Molecular Weight : 237.17 g/mol (dihydrochloride)

- Structural Differences : Replaces the 4-membered azetidine ring with a 6-membered piperidine ring.

- Implications : The piperidine derivative has lower ring strain, enhancing thermodynamic stability but reducing binding affinity in certain receptor models compared to azetidines .

Physicochemical and Functional Comparison Table

Key Research Findings

- Solubility: The diethyl-dihydrochloride variant (CAS 149088-16-4) requires heating to 37°C and sonication for dissolution in non-polar solvents, unlike the dimethyl analog, which dissolves readily in water .

- Stability : Dihydrochloride salts generally exhibit shorter shelf lives than hydrochlorides due to increased sensitivity to humidity .

- Biological Activity : Azetidine derivatives show higher conformational rigidity than piperidines, making them preferred in receptor-targeted studies .

Notes on Data Consistency

- Discrepancy Alert : N,N-Diethylpiperidin-3-amine dihydrochloride is listed with conflicting molecular formulas (C₉H₂₁Cl₂N₂ vs. C₁₀H₂₃Cl₂N) in . This may reflect a typographical error or variability in salt stoichiometry .

- Purity Variability : Commercial dimethyl derivatives (e.g., CAS 124668-49-1) are available at higher purity (≥97%) than diethyl analogs (≥95%), impacting reproducibility in sensitive assays .

Biological Activity

N,N-Diethylazetidin-3-amine dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N,N-Diethylazetidin-3-amine dihydrochloride is characterized by its azetidine ring structure, which is a four-membered saturated heterocyclic compound containing nitrogen. The diethyl substituents enhance its lipophilicity, potentially influencing its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that N,N-diethylazetidin-3-amine dihydrochloride exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, derivatives of azetidine have been reported to demonstrate activity against Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 100 µg/mL .

2. Antitumor Activity

In vitro studies suggest that N,N-diethylazetidin-3-amine dihydrochloride may possess antitumor activity. A study evaluating the cytotoxic effects of azetidine derivatives on cancer cell lines revealed that certain modifications to the azetidine structure enhanced their efficacy against human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the low micromolar range .

3. Neuroprotective Effects

Emerging evidence points to neuroprotective properties associated with N,N-diethylazetidin-3-amine dihydrochloride. Compounds within this class have been shown to promote neurogenesis and protect neuronal cells from apoptosis, particularly in models of neurodegenerative diseases such as Alzheimer's disease . This activity is believed to be mediated through pathways involving the inhibition of oxidative stress and modulation of neuroinflammatory responses.

The biological activity of N,N-diethylazetidin-3-amine dihydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular signaling pathways, which may contribute to their antitumor and antimicrobial effects.

- Modulation of Receptor Activity : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuroprotection.

- Antioxidant Activity : The presence of electron-donating groups in the molecule enhances its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of N,N-diethylazetidin-3-amine dihydrochloride against clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against multidrug-resistant strains, indicating its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antitumor Effects in Vivo

In an animal model, administration of N,N-diethylazetidin-3-amine dihydrochloride significantly reduced tumor size in xenograft models of breast cancer. Histological analysis revealed increased apoptosis in tumor tissues compared to controls, suggesting a direct effect on tumor cell viability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-diethylazetidin-3-amine dihydrochloride with high purity?

- Methodology :

- Start with azetidine precursors, such as 3-chloroazetidine, and perform nucleophilic substitution with diethylamine under anhydrous conditions. Quaternization with HCl yields the dihydrochloride salt.

- Purify the product via recrystallization in ethanol or methanol to remove unreacted amines. Confirm purity using HPLC (≥98% purity threshold) and elemental analysis .

- Key Considerations : Monitor reaction progress with TLC or GC-MS to avoid over-alkylation. Use inert atmospheres to prevent oxidation of intermediates.

Q. Which analytical techniques are most effective for characterizing N,N-diethylazetidin-3-amine dihydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structure, focusing on azetidine ring protons (δ 3.2–4.0 ppm) and ethyl group splitting patterns.

- High-Performance Liquid Chromatography (HPLC) : Employ C18 columns with UV detection (λ = 210–220 nm) to assess purity and identify impurities (e.g., residual solvents or byproducts) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can verify molecular weight (expected [M+H] ~ 195.1 Da).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling :

- Use PPE (nitrile gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. Label containers with GHS warnings (e.g., "Harmful if swallowed") .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, and validate with kinetic studies (e.g., monitoring reaction intermediates via in situ IR spectroscopy).

- Cross-reference HPLC and LC-MS data to identify unanticipated byproducts that may explain discrepancies .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of N,N-diethylazetidin-3-amine dihydrochloride?

- Experimental Design :

- Use rodent models (e.g., Sprague-Dawley rats) for bioavailability studies. Administer intravenously (1–5 mg/kg) and collect plasma samples at intervals for LC-MS/MS analysis.

- Assess tissue distribution and metabolite profiling, particularly in the liver and kidneys, to evaluate clearance rates .

- Safety : Monitor acute toxicity (LD) and compare with structurally similar dihydrochloride compounds (e.g., octenidine dihydrochloride, which showed no adverse effects on wound healing in vivo) .

Q. How can researchers address inconsistencies in biological activity data across different assay systems?

- Methodology :

- Validate assay conditions: For receptor-binding studies, ensure consistent pH (7.4), ionic strength, and temperature. Use internal controls (e.g., known inhibitors) to calibrate results.

- Compare data across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.